![molecular formula C14H15NO3 B1407574 Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-13-8](/img/structure/B1407574.png)

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGFNYVBAIHYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in medicinal chemistry. The document delves into the strategic importance of the 3-azabicyclo[3.1.1]heptane core as a saturated, conformationally restricted piperidine isostere. It presents a detailed, field-proven synthetic protocol for its preparation, including the synthesis of a key precursor. Furthermore, this guide discusses the known and potential applications of this scaffold in the development of novel therapeutics, supported by structural analysis and characterization data. The CAS Number for this compound is 1434142-13-8 .[1][2]

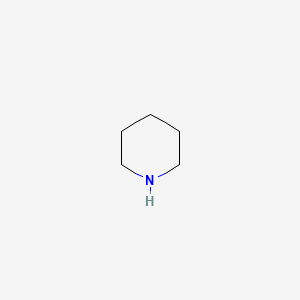

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer improved physicochemical properties and biological activity is of paramount importance. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant structural motif, primarily serving as a rigid, three-dimensional isostere of the ubiquitous piperidine ring.[3] This bicyclic system locks the piperidine chair conformation into a more defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The conformational restriction of this scaffold provides a powerful tool for medicinal chemists to probe the structure-activity relationships of their compounds with greater precision.

The incorporation of the 3-azabicyclo[3.1.1]heptane core can lead to several advantageous properties in drug candidates, including:

-

Improved Metabolic Stability: The rigid bicyclic structure can shield metabolically labile sites from enzymatic degradation.

-

Enhanced Receptor Binding: The fixed conformation can pre-organize functional groups for optimal interaction with a biological target.

-

Increased Novelty and Patentability: The unique three-dimensional shape of the scaffold can provide access to novel chemical space.

This guide focuses specifically on the Cbz-protected ketone derivative, this compound, a versatile intermediate for further chemical elaboration.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of a key precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. The subsequent deprotection and reprotection of the nitrogen atom yield the desired product.

Synthesis of the Key Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

A robust and scalable two-step synthesis for this precursor has been reported, making it a readily accessible starting material for further derivatization.[5]

Experimental Protocol:

Step 1: Synthesis of 3-(Benzylamino)-1-cyanocyclobutanecarboxylic acid

-

To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol), add benzylamine.

-

The reaction mixture is then treated with a cyanide source, such as trimethylsilyl cyanide, to facilitate the Strecker reaction.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified using standard techniques, such as crystallization or column chromatography.

Step 2: Cyclization to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

-

The amino acid from the previous step is subjected to cyclization conditions. This is often achieved by heating the compound in the presence of a dehydrating agent or by using a coupling reagent to promote amide bond formation followed by an intramolecular cyclization.

-

The resulting bicyclic ketone is then purified by column chromatography to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a solid.

Characterization Data for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one:

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H), 3.61 (s, 2H), 3.20-3.10 (m, 2H), 2.95-2.85 (m, 2H), 2.60-2.50 (m, 2H), 2.35-2.25 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.1, 138.2, 129.0, 128.4, 127.2, 62.5, 59.8, 55.4, 48.7 |

Synthesis of this compound

The conversion of the N-benzyl precursor to the final Cbz-protected product involves a debenzylation step followed by reprotection.

Experimental Protocol:

Step 1: Debenzylation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

-

Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in a suitable solvent, such as ethanol or methanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

The reaction mixture is then subjected to hydrogenolysis. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated intermediate, 3-azabicyclo[3.1.1]heptan-6-one.

Step 2: N-Cbz Protection

-

Dissolve the crude 3-azabicyclo[3.1.1]heptan-6-one in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or triethylamine, to neutralize any residual acid and to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

After the reaction is complete, the product is extracted into an organic solvent, washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data for this compound:

| Property | Value |

| CAS Number | 1434142-13-8 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Solid |

| SMILES | O=C1C2CN(C(OCC3=CC=CC=C3)=O)CC1C2 |

Note: Detailed NMR and other characterization data for the final product are not extensively available in the public domain but can be obtained from commercial suppliers upon request.

Applications in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The ketone functionality at the 6-position of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents and the exploration of new chemical space.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The rigid nature of the scaffold makes it an attractive core for the development of ligands for CNS targets, where precise conformational control is often crucial for activity and selectivity.

-

Oncology: The unique three-dimensional structure can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer.

-

Infectious Diseases: The scaffold can be incorporated into novel antibacterial or antiviral agents, potentially overcoming existing resistance mechanisms.

The Cbz protecting group is readily removable under various conditions, allowing for the facile introduction of other functional groups at the nitrogen atom, further expanding the synthetic utility of this building block.

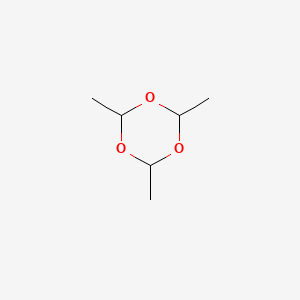

Visualization of the Synthetic Pathway

Caption: Synthetic pathway to the target molecule.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, conformationally constrained structure offers significant advantages in the design of novel therapeutic agents with improved pharmacological profiles. The synthetic route, starting from readily available materials, allows for the scalable production of this key intermediate. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of the 3-azabicyclo[3.1.1]heptane core and its derivatives is expected to increase. This guide provides the foundational knowledge for researchers to effectively utilize this powerful tool in their drug discovery programs.

References

-

Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

-

A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. [Link]

-

Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

-

Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

-

Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

- Aza-tetracyclic oxazepine compounds and uses thereof.

- Kras inhibitors.

- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.

- Substituted phenyloxazolidinones for antimicrobial therapy.

- United States Patent.

-

Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]

-

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]

-

3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ResearchGate. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. The 3-azabicyclo[3.1.1]heptane scaffold is of significant interest as a conformationally restricted piperidine isostere, offering a pathway to novel chemical entities with potentially improved pharmacological profiles. This document delves into the known physicochemical properties, structural characteristics, and the strategic importance of this compound in the design of next-generation therapeutics. While specific experimental data for this particular derivative is not widely published, this guide outlines the standard, self-validating analytical workflows for its characterization, drawing upon established methodologies for this class of compounds.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

The design and synthesis of novel molecular scaffolds that can serve as bioisosteres for common pharmacophores is a cornerstone of modern drug discovery. The 3-azabicyclo[3.1.1]heptane core has emerged as a valuable structural motif, primarily functioning as a rigidified analog of piperidine.[1][2] This conformational restriction can offer several advantages in drug design, including enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties. This compound is a key intermediate, providing a versatile platform for the synthesis of a diverse range of derivatives for screening in various therapeutic areas.[1] The presence of the benzyl carbamate protecting group allows for controlled synthetic manipulations, while the ketone functionality serves as a handle for further derivatization.

Physicochemical and Structural Properties

A precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. However, based on supplier information and the compound's structure, the following details can be provided:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | AK Scientific, Inc.[3] |

| Molecular Weight | 245.27 g/mol | AK Scientific, Inc.[3] |

| CAS Number | 1434142-13-8 | Amadis Chemical[4] |

| Appearance | Not available | Amadis Chemical[4] |

| Melting Point | Not available | AK Scientific, Inc.[3] |

| Boiling Point | Not available | AK Scientific, Inc.[3] |

| Solubility | Not available | AK Scientific, Inc.[3] |

| SMILES | O=C(OCC1=CC=CC=C1)N1CC2CC(C1)C2=O | Amadis Chemical[4] |

| InChI | InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | Amadis Chemical[4] |

It is important to note that properties such as melting point, boiling point, and solubility would need to be determined experimentally for any new batch of the compound to establish a full data profile.

Synthesis and Characterization: A Self-Validating Workflow

The characterization of the final compound would rely on a suite of analytical techniques to ensure its identity, purity, and structural integrity. This multi-faceted approach forms a self-validating system, where data from orthogonal methods corroborates the findings.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis:

-

Chemical Shift (δ): The aromatic protons of the benzyl group are expected to appear in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) should be observable around 5.1-5.3 ppm. The protons of the bicyclic core will have more complex splitting patterns in the aliphatic region (typically 1.5-4.5 ppm).

-

Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., 5H for the phenyl ring, 2H for the benzylic CH₂, etc.).

-

Coupling Constants (J): The splitting patterns and coupling constants will provide information about the connectivity and stereochemistry of the bicyclic system.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz or higher.

-

Data Analysis:

-

Chemical Shift (δ): The carbonyl carbon of the ketone is expected at the downfield end of the spectrum (>200 ppm). The carbamate carbonyl will appear around 155 ppm. The aromatic carbons will be in the 127-136 ppm region, and the aliphatic carbons of the bicyclic core and the benzylic CH₂ will be found in the upfield region.

-

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule.

HRMS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺.

-

Mass Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Analysis: The measured mass of the [M+H]⁺ ion should be within a few ppm of the calculated theoretical mass for C₁₄H₁₆NO₃⁺. This provides strong evidence for the correct molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound.

HPLC Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (e.g., 254 nm).

-

-

Data Analysis: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating libraries of compounds for high-throughput screening. The ketone functionality can be derivatized through various reactions, such as reductive amination, to introduce diverse substituents. The benzyl carbamate protecting group can be readily removed under standard conditions (e.g., hydrogenolysis) to allow for further modification at the nitrogen atom.

The rigid 3-azabicyclo[3.1.1]heptane core has been explored as a non-classical isostere for piperidine in the development of novel therapeutics, including ligands for nicotinic acetylcholine receptors and other CNS targets.[5] Its incorporation into drug candidates can lead to improved metabolic stability and brain penetration.

Safety and Handling

According to available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a strategically important building block for the synthesis of novel, conformationally restricted molecules with potential therapeutic applications. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide outlines the fundamental structural information and the standard, self-validating analytical methodologies required for its comprehensive characterization. As the exploration of novel chemical space continues to be a priority in drug discovery, the utility of such versatile scaffolds is expected to grow.

References

- Mykhailiuk, P. K. (2019). 3-Azabicyclo[3.1.1]heptane–a saturated isostere of pyridine and piperidine. Organic & Biomolecular Chemistry, 17(12), 2839–2849.

-

Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372–4375. Available at: [Link]

-

Chekler, E. L., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European journal of medicinal chemistry, 87, 580–589. Available at: [Link]

Sources

- 1. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. This compound,1434142-13-8-Amadis Chemical [amadischem.com]

- 5. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The 3-Azabicyclo[3.1.1]heptane Core as a Piperidine Isostere

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal binding affinity or off-target effects. This has propelled medicinal chemists on a quest for "bioisosteres"—chemical substitutes that retain the key pharmacophoric features of piperidine while offering distinct advantages.

This guide delves into the 3-azabicyclo[3.1.1]heptane core, a conformationally rigid piperidine isostere that has emerged as a powerful tool in drug discovery. By bridging the piperidine ring, this scaffold locks the nitrogen and its substituents into a defined three-dimensional space, offering a unique opportunity to enhance molecular properties. We will explore its synthesis, comparative physicochemical properties, and its strategic application in drug design, providing researchers with the foundational knowledge to leverage this valuable building block.

Section 1: The Strategic Advantage of Conformational Constraint

Isosteric replacement is a cornerstone of modern drug design. The primary goal is to modulate a molecule's properties—such as potency, selectivity, metabolic stability, and solubility—without drastically altering its interaction with the primary biological target. The 3-azabicyclo[3.1.1]heptane scaffold achieves this by acting as a nonclassical piperidine isostere.[1]

Its rigid bicyclic structure offers several key advantages:

-

Pre-organization for Binding: The locked conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

-

Novel Exit Vectors: The fixed geometry presents substituents to the target in well-defined spatial orientations, which can be exploited to probe new interactions within a binding pocket.[2]

-

Improved Physicochemical Properties: The introduction of a three-dimensional, sp³-rich core can lead to significant improvements in properties like solubility and metabolic stability while reducing lipophilicity.[3][4]

-

Navigating Intellectual Property: The novelty of the scaffold can provide a route to new chemical entities with distinct patent positions.[5]

The diagram below illustrates the conceptual relationship between the flexible piperidine chair conformation and the rigidified 3-azabicyclo[3.1.1]heptane core.

Caption: From flexible piperidine to its rigid bicyclic isostere.

Analysis of molecular structures has shown that stereoisomers of this bicyclic system can mimic different piperidine conformations. For instance, cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers can be considered mimics of the less common "boat" conformation.[1][6] This provides medicinal chemists with a nuanced toolkit for structure-activity relationship (SAR) studies.[7]

Section 2: Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

A key enabler for the adoption of any new scaffold is its synthetic accessibility. Fortunately, general and scalable methods for constructing the 3-azabicyclo[3.1.1]heptane ring system have been developed, often accessible from readily available starting materials without the need for chromatography.[8]

One of the most efficient and scalable modern approaches involves the reductive cyclization of spirocyclic oxetanyl nitriles.[3][8] This transformation is notable for its operational simplicity and tolerance of a range of functional groups.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Reductive Cyclization

The following protocol is a representative example based on published methods for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes.[3][8]

Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile Intermediate

-

Reaction Setup: To a solution of a substituted acetonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C.

-

Causality: The strong base is required to deprotonate the α-carbon of the nitrile, forming a nucleophilic carbanion. An excess is used to ensure complete deprotonation.

-

-

Alkylation: After stirring for 30 minutes, add a solution of 1,3-bis(bromomethyl)cyclobutane (1.1 eq.) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The generated carbanion undergoes a double Sₙ2 reaction with the dibromide, forming the spirocyclic cyclobutane ring system in a single, efficient step.

-

-

Work-up and Isolation: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude spirocyclic nitrile is often of sufficient purity for the next step.

-

Self-Validation: Purity can be checked via TLC or ¹H NMR. The disappearance of starting materials and the appearance of a new, more complex multiplet pattern in the aliphatic region are key indicators of success.

-

Step 2: Reductive Cyclization to form 3-Azabicyclo[3.1.1]heptane

-

Reaction Setup: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous THF at 0 °C.

-

Addition of Nitrile: Add a solution of the spirocyclic oxetanyl nitrile from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Causality: This is the key transformation. The LiAlH₄ is intended to reduce the nitrile to a primary amine. However, a fortuitous intramolecular rearrangement occurs where the intermediate amine attacks the cyclobutane ring, leading to the formation of the strained, thermodynamically favorable bicyclic system.[8]

-

-

Reaction and Quench: After the addition is complete, allow the mixture to stir at room temperature or gentle reflux until TLC or LC-MS indicates the consumption of the starting material. Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Self-Validation: A successful quench is indicated by the formation of a granular, filterable white precipitate of aluminum salts.

-

-

Isolation: Filter the resulting slurry through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 3-azabicyclo[3.1.1]heptane product, which can often be purified by distillation or crystallization.

Section 3: Comparative Physicochemical Properties

The true value of an isostere is demonstrated by its impact on molecular properties. The 3-azabicyclo[3.1.1]heptane core consistently improves key drug-like characteristics when compared directly to piperidine or aromatic precursors like pyridine.

| Property | Piperidine | 3-Azabicyclo[3.1.1]heptane | Rationale for Change & Impact |

| Molecular Weight | 85.15 g/mol | 97.16 g/mol [9] | Higher due to the bicyclic structure. A modest increase for significant 3D gain. |

| Calculated LogP (cLogP) | ~0.9 | ~0.6[9] | The sp³-rich, compact structure is less lipophilic than more flexible or aromatic rings. Impact: Often improves aqueous solubility. |

| Aqueous Solubility | High | Generally Increased | The lower lipophilicity and defined polar vector of the nitrogen atom typically enhance solubility.[4] |

| Metabolic Stability | Variable, α-C susceptible | Generally Increased | The rigid bicyclic structure can sterically shield adjacent positions from metabolic enzymes (e.g., Cytochrome P450s), reducing clearance.[4] |

| pKa (Conjugate Acid) | ~11.2 | ~10.5 - 11.0 | The basicity of the nitrogen is similar to piperidine, ensuring it remains protonated at physiological pH, which is crucial for solubility and target interaction. |

| 3D Character (Fsp³) | 1.0 | 1.0 | Both are fully saturated, but the bicyclic core enforces a much greater degree of three-dimensionality, a trait correlated with clinical success.[8] |

Section 4: Case Study in Drug Design - Rupatidine Analog

A compelling demonstration of the 3-azabicyclo[3.1.1]heptane core's utility comes from its incorporation into an analog of the antihistamine drug Rupatidine.[3][4] In the parent drug, a pyridine ring serves as a key structural element. By replacing this planar, aromatic ring with the saturated, three-dimensional 3-azabicyclo[3.1.1]heptane core, researchers observed a dramatic improvement in physicochemical properties.[3]

The Isosteric Replacement:

Caption: Isosteric replacement in the antihistamine Rupatidine.

Observed Improvements:

-

Lipophilicity (LogD): A significant decrease was observed, which is highly desirable for improving the overall drug-like properties of a molecule.[8]

-

Aqueous Solubility: The analog showed a marked increase in solubility compared to the parent compound.[4]

-

Metabolic Stability: The bicyclic analog was found to be more stable in the presence of metabolic enzymes.[4]

This case study powerfully illustrates the "escape from flatland" strategy in medicinal chemistry, where replacing flat aromatic rings with saturated, 3D scaffolds can unlock superior pharmaceutical profiles.[5]

Conclusion

The 3-azabicyclo[3.1.1]heptane core represents a significant advancement in the field of medicinal chemistry, offering a robust and synthetically accessible alternative to the traditional piperidine ring. Its inherent conformational rigidity provides a powerful lever for medicinal chemists to fine-tune ligand-receptor interactions and systematically improve the physicochemical and pharmacokinetic properties of drug candidates. By pre-organizing substituents in a defined 3D space and enhancing drug-like characteristics such as solubility and metabolic stability, this scaffold is poised to become an increasingly important building block in the development of next-generation therapeutics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this core to overcome common challenges in lead optimization and to explore novel chemical space.

References

-

Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]

-

Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

-

Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. Available from: [Link]

-

Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available from: [Link]

-

SYNFORM. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme. Available from: [Link]

-

PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Mykhailiuk, P. K., et al. (2024). Selected parameters of 3‐azabicyclo[3.1.1]heptanes. ResearchGate. Available from: [Link]

-

Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. Available from: [Link]

-

R Discovery. (n.d.). ABSTRACT MAIN TEXT. R Discovery. Retrieved January 19, 2026, from [Link]

-

Feskov, I. O., Chernykh, A. V., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. Available from: [Link]

-

Stashkevych, O., Kokhalskyi, V., Mynak, Y., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. PubMed. Available from: [Link]

-

Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

-

Baran Group. (n.d.). Bioisosteres of Common Functional Groups. Scripps Research. Retrieved January 19, 2026, from [Link]

-

Grygorenko, O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

-

Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central. Available from: [Link]

-

Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts. Available from: [Link]

-

PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Mykhailiuk, P. K. (2021). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

-

Anderson, E. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. Available from: [Link]

-

Majumdar, S. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available from: [Link]

-

Mykhailiuk, P. K. (2023). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]

Sources

- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of 3-Azabicyclo[3.1.1]heptane in Elevating Molecular 3D Character for Modern Drug Discovery

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-heavy molecules towards more complex, three-dimensional (3D) structures. This "Escape from Flatland" is driven by the need to access challenging biological targets and improve the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical analysis of the 3-azabicyclo[3.1.1]heptane scaffold, a key player in this transition. We will explore its unique structural attributes, its profound impact on molecular three-dimensionality, and its role as a saturated bioisostere for common heterocycles. Through a detailed examination of its effects on ADME properties, a practical synthetic protocol, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage sp³-rich scaffolds for next-generation therapeutics.

Introduction: Escaping the Tyranny of Flatland

For decades, drug discovery has been dominated by molecules rich in sp²-hybridized carbon centers, largely due to the synthetic accessibility of aromatic and heteroaromatic rings. However, this over-reliance on "flat" chemistry has contributed to significant challenges, including poor solubility, metabolic instability, and off-target effects. An increase in the three-dimensionality of drug candidates has been correlated with a higher probability of clinical success.[1] Molecules with greater sp³ character and defined 3D shapes often exhibit improved physicochemical properties, leading to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3][4][5]

Bridged bicyclic systems, in particular, have emerged as powerful tools for instilling 3D character.[2] Among these, the 3-azabicyclo[3.1.1]heptane scaffold offers a unique combination of rigidity, complexity, and synthetic tractability, positioning it as a superior building block for modern medicinal chemistry programs.[6][7] This guide will elucidate the causality behind its benefits and provide the practical knowledge needed for its successful implementation.

Structural Analysis: The Architectural Advantage of 3-Azabicyclo[3.1.1]heptane

The power of the 3-azabicyclo[3.1.1]heptane core lies in its inherent three-dimensionality. Unlike the planar conformation of a pyridine or benzene ring, its bridged structure locks the molecule into a rigid, non-planar conformation. This fundamental difference is quantifiable through several key descriptors used to assess molecular 3D character.

-

Fraction of sp³ Carbons (Fsp³): This simple yet powerful metric calculates the ratio of sp³-hybridized carbons to the total carbon count.[8] A higher Fsp³ is strongly associated with increased 3D character and improved drug-like properties.[1][9]

-

Plane of Best Fit (PBF): This method quantifies three-dimensionality by measuring the root-mean-square distance of atoms from an optimally fitted plane through the molecule.[10] A larger PBF value indicates greater deviation from planarity.

A direct comparison highlights the scaffold's architectural superiority:

| Compound | Structure | Fsp³ | PBF (Illustrative) |

| Pyridine | Planar Aromatic | 0.0 | Low |

| Piperidine | Saturated Monocycle | 1.0 | Medium |

| 3-Azabicyclo[3.1.1]heptane | Bridged Bicyclic | 1.0 | High |

The rigid bicyclic nature of 3-azabicyclo[3.1.1]heptane ensures that its high Fsp³ value translates directly into a well-defined and exploitable 3D geometry, a significant advantage over the more conformationally flexible piperidine ring.[11][12]

Caption: From 2D to 3D: Replacing flat rings with the 3-azabicyclo[3.1.1]heptane scaffold.

A Bioisosteric Bridge to Superior Properties

The 3-azabicyclo[3.1.1]heptane scaffold is not merely a tool for adding bulk; it serves as a highly effective saturated bioisostere for pyridine and piperidine.[6][13][14] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The key to this mimicry lies in its geometry. The exit vectors—the bonds connecting substituents to the core—of a 1,5-disubstituted 3-azabicyclo[3.1.1]heptane closely mimic the angle and distance of a meta-substituted pyridine ring.[13][15][16]

This strategic replacement allows medicinal chemists to retain desired biological activity while fundamentally altering the molecule's physicochemical properties for the better.

Caption: Bioisosteric replacement workflow leading to enhanced molecular properties.

Impact on ADME Profiles: A Quantitative Improvement

Replacing a flat aromatic ring with a sp³-rich bridged system like 3-azabicyclo[3.1.1]heptane has a demonstrably positive impact on ADME profiles.[2]

-

Enhanced Metabolic Stability: Aromatic rings are often sites of metabolic liability, susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites. The saturated C-H bonds of the 3-azabicyclo[3.1.1]heptane core are significantly more resistant to such oxidation, thereby increasing the molecule's metabolic half-life.[2][13]

-

Reduced Lipophilicity: "Molecular grease" is a common problem with flat, aromatic compounds, leading to poor solubility and non-specific binding. The introduction of the more polar, saturated bicyclic scaffold typically reduces the octanol-water partition coefficient (logD), mitigating these issues.[7][17]

-

Improved Aqueous Solubility: The disruption of planarity hinders efficient crystal lattice packing, which, combined with reduced lipophilicity, often leads to a marked improvement in aqueous solubility—a critical factor for oral bioavailability.[13][16][17]

Case Study: Rupatidine Analogue

A compelling demonstration of these benefits comes from the modification of the antihistamine drug Rupatidine. Replacing its pyridine ring with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in key physicochemical properties.[7][13]

| Property | Rupatidine (Parent Drug) | Rupatidine Analogue (with Scaffold) | Outcome |

| Lipophilicity (logD7.4) | 3.2 | 2.5 | Reduced Lipophilicity |

| Aqueous Solubility | 2 µg/mL | 20 µg/mL | 10x Increase in Solubility |

| Metabolic Stability (% remaining) | 2% | 63% | Vastly Improved Stability |

Data adapted from Angew. Chem. Int. Ed. 2023, e202304246.[7] This self-validating data clearly shows that the substitution is not merely a structural change but a strategic move that enhances the molecule's drug-like characteristics.

Synthetic Accessibility: A Scalable Protocol

A building block's utility in drug discovery is directly tied to its synthetic accessibility. Fortunately, general and scalable methods for synthesizing 3-azabicyclo[3.1.1]heptanes have been developed, ensuring their availability for research and development.[6][7][18] A particularly efficient route involves the reductive ring-opening of a spirocyclic oxetanyl nitrile.[7][18]

Experimental Protocol: General Synthesis via Reductive Ring-Opening

This protocol describes a robust, scalable synthesis that avoids chromatography for the core product.

Objective: To synthesize a substituted 3-azabicyclo[3.1.1]heptane from a spirocyclic oxetanyl nitrile.

Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile (Precursor)

-

To a solution of a substituted acetonitrile (1.0 equiv) in THF, add NaH (2.2 equiv) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 3,3-bis(iodomethyl)oxetane (1.1 equiv) and a catalytic amount of NaI.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Rationale: This is a double alkylation reaction to form the spirocyclic core. NaH acts as the base to deprotonate the acetonitrile, and NaI facilitates the substitution.

Step 2: Reductive Ring-Opening and Cyclization

-

Prepare a solution of the spirocyclic oxetanyl nitrile (1.0 equiv) in methanol (MeOH).

-

Add CoCl₂ (0.1 equiv) to the solution.

-

Cool the mixture to 0 °C and add NaBH₄ (10 equiv) portion-wise, controlling the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Rationale: This is the key transformation. NaBH₄/CoCl₂ is a powerful reducing system that reduces the nitrile to a primary amine. This intermediate amine then undergoes a spontaneous intramolecular nucleophilic attack on one of the oxetane carbons, driven by the release of ring strain, to form the thermodynamically favored 3-azabicyclo[3.1.1]heptane ring system.[18]

Step 3: Isolation and Purification

-

Quench the reaction carefully with water and concentrate under reduced pressure.

-

Add aqueous HCl to adjust the pH to ~1.

-

Wash the aqueous layer with an organic solvent (e.g., EtOAc) to remove non-basic impurities.

-

Basify the aqueous layer with NaOH to pH >12 and extract the product with an organic solvent (e.g., DCM).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 3-azabicyclo[3.1.1]heptane product, often without the need for column chromatography.[7]

Caption: Scalable synthetic workflow for 3-azabicyclo[3.1.1]heptane core synthesis.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.1]heptane scaffold is more than just another building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its rigid, sp³-rich architecture provides a direct and reliable method for increasing molecular 3D character, leading to tangible improvements in solubility, metabolic stability, and overall drug-likeness. Its ability to act as a saturated bioisostere for common aromatic rings like pyridine allows for the intelligent redesign of existing leads to enhance their properties and generate new intellectual property. As drug discovery continues to tackle increasingly complex biological targets, the deliberate incorporation of three-dimensional scaffolds such as 3-azabicyclo[3.1.1]heptane will be integral to the design of safer, more effective medicines.

References

- Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the diversification of small molecules. Current Opinion in Chemical Biology, 14(3), 362-370.

-

Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Request PDF: Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved January 19, 2026, from [Link]

-

Skalenko, Y. A., et al. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(12), 6275–6289. [Link]

-

Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Mykhailiuk, P. K., et al. (2024). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Nature Chemistry. [Link]

-

Mykhailiuk, P. K., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Synfacts, 19(08), 0824. [Link]

-

Meyers, J., et al. (2016). On the origins of three-dimensionality in drug-like molecules. Future Medicinal Chemistry, 8(14), 1753-1767. [Link]

-

Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

-

Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

-

Mykhailiuk Research Site. (n.d.). 2023-2021 Publications. Retrieved January 19, 2026, from [Link]

-

Anderson, E. A., et al. (2024). Hetero[3.1.1]propellanes. ChemRxiv. [Link]

-

Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

-

Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

-

Gleeson, M. P., et al. (2011). Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules. Journal of Chemical Information and Modeling, 51(8), 1947-1956. [Link]

-

Nadin, A., & Hattotuwagama, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

-

ResearchGate. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. [Link]

-

Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. [Link]

-

ResearchGate. (n.d.). Request PDF: General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. Retrieved January 19, 2026, from [Link]

-

Meyers, J., et al. (2016). On the origins of three-dimensionality in drug-like molecules. Future Medicinal Chemistry, 8(14), 1753-1767. [Link]

-

Wang, Y., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(4), 625-631. [Link]

-

ResearchGate. (n.d.). Request PDF: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved January 19, 2026, from [Link]

-

Hirata, Y., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

-

Spring, D. R., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(42), 12973-12977. [Link]

-

Spring, D. R., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(42), 12973-12977. [Link]

-

Nadin, A., & Hattotuwagama, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

Sources

- 1. On The Origins of Three-Dimensionality in Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The relentless pursuit of novel chemical matter in drug discovery has intensified the focus on sp³-rich, conformationally restricted scaffolds that can overcome the limitations of traditional "flat" aromatic systems. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable motif, acting as a bioisostere for piperidine and pyridine rings while offering a defined three-dimensional geometry.[1][2] This technical guide provides an in-depth examination of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block that provides a strategic entry point into this important chemical space. We will explore its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Core

Modern drug design increasingly seeks to "escape from flatland," moving away from planar, aromatic structures towards more complex, three-dimensional molecules.[3] Saturated bicyclic systems are at the forefront of this movement. The 3-azabicyclo[3.1.1]heptane scaffold, in particular, is prized as a nonclassical, conformationally restricted isostere of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][4]

The rigid framework of this bicyclic system offers several distinct advantages:

-

Precise Vectorial Control: Substituents are locked into specific spatial orientations, allowing for more precise and high-affinity interactions with biological targets.

-

Improved Physicochemical Properties: Incorporation of this sp³-rich core can lead to dramatic improvements in key drug-like properties, such as solubility, as demonstrated by its use in modifying the antihistamine drug Rupatadine.[5][6]

-

Novel Chemical Space: It provides access to unique molecular shapes and pharmacophore arrangements that are inaccessible with traditional monocyclic or aromatic rings.

This compound is a cornerstone intermediate for accessing this scaffold. The benzyl carbamate (Cbz) group provides robust protection for the nitrogen, while the ketone at the 6-position serves as a versatile chemical handle for a wide array of synthetic transformations. An efficient two-step, multigram synthesis for this building block has been reported, making it a readily accessible tool for medicinal chemists.[7][8]

Physicochemical and Structural Properties

Understanding the core attributes of this building block is essential for its effective application.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1434142-13-8 | [9] |

| Molecular Formula | C₁₄H₁₅NO₃ | N/A |

| Molecular Weight | 245.27 g/mol | N/A |

| Appearance | White to off-white solid | Typical |

| Key Structural Features | Fused cyclobutane and piperidine rings; Cbz-protected amine; Ketone functionality | N/A |

Structural Representation

The rigid, bridged structure of the core is fundamental to its utility.

Caption: Structure of this compound.

Synthesis of the Building Block

A robust and scalable synthesis is paramount for a building block's utility. A highly efficient, two-step multigram synthesis has been developed, making this compound readily available for research and development.[8]

Synthetic Workflow

The synthesis leverages readily available starting materials and proceeds through a key intramolecular cyclization.

Caption: High-level workflow for the synthesis of the title building block.

Detailed Experimental Protocol: Multigram Synthesis

This protocol is adapted from the procedure described in Organic Letters.[8]

Objective: To synthesize 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be readily N-protected with a Cbz group in a subsequent step.

Step 1: Synthesis of Ethyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate

-

Setup: To a stirred solution of ethyl 3-oxocyclobutanecarboxylate (1 equiv.) and benzylamine (1 equiv.) in ethanol at room temperature, add trimethylsilyl cyanide (1.1 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Causality: This is a Strecker-type reaction. The ketone reacts with benzylamine to form an iminium ion intermediate, which is then attacked by the cyanide nucleophile. The use of TMSCN is a safer alternative to HCN.

-

-

Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 2: Cyclization to the Bicyclic Imide and Subsequent Reduction/Protection

Note: The literature describes several routes from cyclobutane precursors. A common strategy involves the formation of a bicyclic imide, which is then reduced. An efficient approach relies on the intramolecular imide formation in a 1,3-functionalized cyclobutane derivative.[1][2]

-

Hydrolysis & Cyclization: The nitrile from the previous step is selectively hydrolyzed to an amide. Subsequent treatment with a base (e.g., t-BuOK) induces cyclization to form a bicyclic imide (1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative).[1]

-

Reduction: The resulting imide can be reduced to the corresponding diamine using a strong reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).

-

Protection: The desired this compound can then be accessed through selective protection and oxidation sequences. The direct synthesis reported by Mykhailiuk et al. via a [4+2] cycloaddition provides a more streamlined route to the core ketone structure.[8]

Applications in Drug Discovery

The true value of this building block is demonstrated by its application in the synthesis of biologically active molecules. The ketone at the 6-position is a versatile handle for introducing further complexity and diversity.

Key Synthetic Transformations

Caption: Key reaction pathways starting from the title building block.

Case Study: Bioisosteres of Piperidine

The 3-azabicyclo[3.1.1]heptane core is an excellent mimic of the piperidine chair conformation. However, depending on the substitution pattern at other positions, it can also act as a surrogate for less common "boat" conformers of piperidine.[4] This conformational control is a powerful tool for medicinal chemists. For instance, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are analogs of the 1,4-disubstituted piperidine chair, while the trans-isomers resemble the boat form.[4] This allows for a systematic exploration of how ligand conformation impacts binding affinity and biological activity.

Case Study: Precursors to PROTACs

Recent work has demonstrated the synthesis of bridged analogs of Thalidomide, a well-known molecular glue and a critical component of many Proteolysis-Targeting Chimeras (PROTACs), starting from derivatives of the 3-azabicyclo[3.1.1]heptane core.[1][2] The synthesis proceeds via a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which is accessible on a multigram scale.[1] This opens the door to creating novel, three-dimensional E3 ligase handles for the next generation of targeted protein degraders.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic gateway to a class of conformationally defined scaffolds that are increasingly important in modern drug discovery. Its accessible synthesis and the versatile reactivity of its ketone functionality provide a robust platform for generating novel, sp³-rich chemical entities. As the pharmaceutical industry continues to tackle challenging biological targets, the demand for sophisticated, three-dimensional building blocks like this will only grow. Future research will likely focus on developing enantioselective syntheses of this core and expanding the repertoire of its synthetic transformations to further enrich the accessible chemical space.

References

-

General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

-

(PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

-

General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

-

Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. [Link]

-

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ACS Publications. [Link]

-

Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications. [Link]

-

Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

-

3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane. Advanced ChemBlocks. [Link]

-

Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

-

A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

-

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. [Link]

-

3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

-

Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

-

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]

-

3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

- 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.

-

3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3-Azabicyclo[3.1.1]heptane Analogs

Introduction: Embracing the Third Dimension in Drug Discovery

In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly turned towards the exploration of three-dimensional scaffolds. The concept of "escaping from flatland" has motivated medicinal chemists to move beyond traditional aromatic and heteroaromatic rings in search of structures with improved physicochemical properties and novel intellectual property landscapes. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly compelling scaffold in this endeavor. Its rigid, bicyclic structure serves as a conformationally constrained bioisostere for commonly used motifs such as piperidine and pyridine, offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the chemical space of 3-azabicyclo[3.1.1]heptane analogs, detailing key synthetic strategies, structure-activity relationships, and diverse therapeutic applications.

Strategic Synthesis: Forging the Bicyclic Core

The accessibility of the 3-azabicyclo[3.1.1]heptane scaffold has been significantly advanced by the development of robust and scalable synthetic routes. Two primary strategies have proven particularly effective, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A highly efficient and scalable approach to the 3-azabicyclo[3.1.1]heptane core involves the reductive cyclization of spirocyclic oxetanyl nitriles. This method has been shown to be amenable to multigram-scale synthesis without the need for chromatography.[1] The reaction proceeds through a formal intramolecular nucleophilic substitution, where the initially formed primary amine displaces the oxetane ring, leading to the formation of the bicyclic system.[1]

Experimental Protocol: General Procedure for the Reductive Cyclization of a Spirocyclic Oxetanyl Nitrile [2]

-

Step 1: Reaction Setup

-

To a solution of the spirocyclic oxetanyl nitrile (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), add a reducing agent. Lithium aluminum hydride (LiAlH4) is commonly employed for this transformation.

-

-

Step 2: Reduction

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours, to ensure complete reduction of the nitrile to the corresponding primary amine.

-

-

Step 3: In situ Cyclization

-

Upon formation, the primary amine undergoes an intramolecular cyclization, attacking the oxetane ring to form the 3-azabicyclo[3.1.1]heptane core.

-

-

Step 4: Work-up and Isolation

-

The reaction is carefully quenched, and the product is extracted using a suitable organic solvent. After drying and concentration, the crude product can often be purified by distillation or crystallization to yield the desired 3-azabicyclo[3.1.1]heptane analog.

-

Route 2: Diastereoselective Strecker Reaction and Intramolecular Imide Formation

An alternative and equally powerful strategy commences with the readily available 3-oxocyclobutanecarboxylate.[3][4] This route leverages a diastereoselective Strecker reaction to introduce the requisite amino and nitrile functionalities onto the cyclobutane ring. Subsequent intramolecular imide formation and further transformations provide access to a variety of functionalized 3-azabicyclo[3.1.1]heptane building blocks, including bridged analogs of thalidomide.[3]

Experimental Protocol: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione via Strecker Reaction and Cyclization [4]

-

Step 1: Strecker Reaction

-

Methyl 3-oxocyclobutane-1-carboxylate is subjected to a modified Strecker reaction with a primary amine (e.g., benzylamine) and a cyanide source (e.g., trimethylsilyl cyanide) to afford the corresponding aminonitrile with high diastereoselectivity.

-

-

Step 2: Nitrile Hydrolysis and Amide Formation

-

The nitrile group of the Strecker product is selectively hydrolyzed to a primary amide under acidic conditions.

-

-

Step 3: Intramolecular Cyclization

-

The resulting amino amide is treated with a base, such as potassium tert-butoxide, to induce intramolecular cyclization, forming the bicyclic imide.

-

-

Step 4: Deprotection

-

If a protecting group was used on the nitrogen (e.g., benzyl), it is removed via catalytic hydrogenation to yield the key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This intermediate can be further elaborated to generate a diverse library of analogs.

-

The 3-Azabicyclo[3.1.1]heptane Scaffold as a Bioisostere

A primary driver for the exploration of the 3-azabicyclo[3.1.1]heptane chemical space is its utility as a bioisosteric replacement for common pharmacophoric elements. Its rigid structure offers distinct advantages over more flexible monocyclic systems.

Pyridine and Piperidine Surrogates

The 3-azabicyclo[3.1.1]heptane core has been successfully employed as a saturated bioisostere of both pyridine and piperidine rings.[3] This substitution can lead to significant improvements in physicochemical properties. For instance, replacement of the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane moiety resulted in a notable decrease in lipophilicity (logD) and an increase in both aqueous solubility and metabolic stability.[1]

Conformationally Restricted Piperidine Analogs

The bicyclic nature of the scaffold locks the embedded six-membered ring into a defined conformation. Depending on the substitution pattern at the 3-position, both cis and trans diastereomers can be accessed. Molecular modeling and X-ray crystallography have revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be considered as mimics of the less common "boat" conformation of piperidine. This provides medicinal chemists with a powerful tool to explore previously inaccessible regions of chemical space.

Therapeutic Applications and Structure-Activity Relationships

The unique structural features of 3-azabicyclo[3.1.1]heptane analogs have led to their investigation in a wide range of therapeutic areas.

Central Nervous System Disorders

Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane have shown high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders. Structure-activity relationship (SAR) studies on these analogs have demonstrated that substitution on the arylpyridyl moiety significantly influences binding affinity. For example, electron-donating groups tend to favor high affinity for the α4β2 subtype with minimal affinity for the α7 subtype.

Antihistamines

As previously mentioned, the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of Rupatidine led to an improved physicochemical profile.[1] This highlights the potential of this scaffold to optimize the drug-like properties of existing therapeutic agents.

Anticancer Agents and PROTACs

The synthesis of bridged analogs of thalidomide based on the 3-azabicyclo[3.1.1]heptane scaffold opens up new avenues for the development of proteolysis-targeting chimeras (PROTACs).[3] Thalidomide is a well-known molecular glue that recruits the E3 ubiquitin ligase cereblon to degrade target proteins. The rigid bicyclic core can serve as a novel linker element in PROTAC design, potentially leading to improved efficacy and selectivity.

Enzyme Inhibition

The constrained nature of the 3-azabicyclo[3.1.1]heptane ring system makes it an attractive scaffold for the design of enzyme inhibitors. Analogs have been investigated as aromatase inhibitors, which are used in the treatment of hormone-dependent breast cancer.

Data Summary and Visualization

To facilitate the exploration of the 3-azabicyclo[3.1.1]heptane chemical space, the following table summarizes key physicochemical properties of representative analogs compared to their parent compounds.

| Compound | Scaffold | logD | Aqueous Solubility | Metabolic Stability |

| Rupatidine | Pyridine | High | Low | Moderate |

| Rupatidine Analog | 3-Azabicyclo[3.1.1]heptane | Lower | Higher | Higher |

Logical Workflow for Exploring the 3-Azabicyclo[3.1.1]heptane Chemical Space

Caption: Synthetic and application workflow for 3-azabicyclo[3.1.1]heptane analogs.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of three-dimensional molecules for drug discovery. Its role as a conformationally constrained bioisostere for piperidine and pyridine has been validated through the successful modulation of physicochemical and pharmacological properties of known drug molecules. The development of scalable synthetic routes has made this scaffold readily accessible for library synthesis and lead optimization campaigns. Future exploration of this chemical space will likely focus on expanding the diversity of substitution patterns, further elucidating structure-activity relationships for a broader range of biological targets, and leveraging computational methods to guide the design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation of 3-azabicyclo[3.1.1]heptane and its analogs promises to yield novel clinical candidates that successfully navigate the challenges of modern drug development.

References

-

Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

- Mykhailiuk, P. K., et al. (2023). Supporting Information for General Synthesis of 3-Azabicyclo[3.1.

-

Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

- Lysenko, V., et al. (2024). Supporting Information for Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

Sources

The Constrained World of 3-Azabicyclo[3.1.1]heptane: A-Theoretical Conformational Analysis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold, a conformationally rigid piperidine analogue, has emerged as a compelling structural motif in modern medicinal chemistry. Its constrained bicyclic framework offers a unique three-dimensional presentation of substituents, providing a powerful tool to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide delves into the theoretical conformational analysis of the 3-azabicyclo[3.1.1]heptane ring system, providing a foundational understanding for its strategic application in drug design.

The Strategic Advantage of Conformational Restriction

In the dynamic landscape of drug-receptor interactions, molecular shape is paramount. Flexible molecules can adopt a multitude of conformations, some of which are productive for binding, while others are not. This conformational flexibility can come at an entropic cost upon binding. The 3-azabicyclo[3.1.1]heptane scaffold mitigates this by locking the embedded six-membered ring into a limited set of well-defined spatial arrangements.[1] This pre-organization can lead to a more favorable binding entropy and, consequently, higher affinity for the biological target.

The primary conformational landscape of the parent bicyclo[3.1.1]heptane ring system is dominated by two principal forms.[2] For the analogous 6-azabicyclo[3.1.1]heptane, molecular structure analysis has revealed that substituents can stabilize specific conformations of the embedded piperidine ring, namely a "distorted chair" and a "stabilized boat" form.[3][4] These findings provide a critical framework for understanding the conformational preferences of the 3-azabicyclo[3.1.1]heptane core.

The Conformational Landscape: A Theoretical Perspective

The conformational space of the 3-azabicyclo[3.1.1]heptane ring is primarily defined by the puckering of the six-membered ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping this landscape and identifying the key low-energy conformers.

Key Conformations